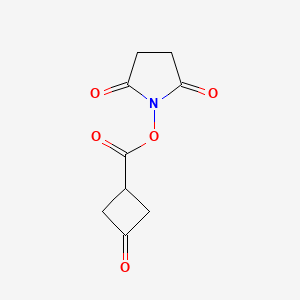
2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate
Cat. No. B1397450
Key on ui cas rn:
939412-81-4
M. Wt: 211.17 g/mol
InChI Key: YSSHHKYKCKPLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07943767B2
Procedure details


Into a round bottom 1-neck flask (5L), 3-oxo-cyclobutanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester (217.2 g, 0.937 mol), C-(3-chloro-pyrazin-2-yl)-methylamine hydrochloride salt (153.3 g, 0.852 mol), and THF (760 mL) were added. A solution of 10% NaHCO3 (1.07 kg) was then added and after 20 min, the layers were allowed to separate and the aqueous layer was removed. The aqueous layer was back extracted with EtOAc (1×700 mL, 1×300 mL). The combined organics were washed with brine (350 mL), dried over MgSO4, filtered, and concentrated in vacuo to provide the title compound. This solid was resuspended in ethyl acetate (915 mL) and DMF (132 mL) and the solution was put under an atmosphere of nitrogen and cooled to 10.5° C. Phosphorus oxychloride (159 mL, 1.70 mol) was then added over 15 minutes and the reaction was allowed to stir for 45 min. The reaction solution was then poured slowly into a 22% aqueous Na2CO3 solution at 10° C. Water (1 L) was added and the layers were allowed to separate. The organic layer was removed and the aqueous was back extracted with EtOAc (1×1 L, 1×0.5 L). The combined organic phases were dried over MgSO4, filtered, and concentrated in vacuo until about 0.5 L of solvent remained. Heptane was added and the slurry was concentrated in vacua until most of the EtOAc was removed. The resultant slurry was filtered to give desired product 1H NMR. (400 MHz, CDCl3) δ 3.59-3.68 (m, 2H), 3.72-3.79 (m, 2H), 3.86-3.94 (m, 1H), 7.40 (d, 1H, J=5.2 Hz), 7.60 (d, 1H, J=5.2 Hz) and 7.85 (s, 1H).
[Compound]
Name
( 5L )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
217.2 g
Type
reactant
Reaction Step One

Quantity
153.3 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
O=C1CCC(=O)N1O[C:9]([CH:11]1[CH2:14][C:13](=[O:15])[CH2:12]1)=O.Cl.[Cl:17][C:18]1[C:19]([CH2:24][NH2:25])=[N:20][CH:21]=[CH:22][N:23]=1.C([O-])(O)=O.[Na+]>C1COCC1>[Cl:17][C:18]1[C:19]2[N:20]([C:9]([CH:11]3[CH2:12][C:13](=[O:15])[CH2:14]3)=[N:25][CH:24]=2)[CH:21]=[CH:22][N:23]=1 |f:1.2,3.4|
|
Inputs


Step One
[Compound]
|
Name
|
( 5L )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
217.2 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1N(C(CC1)=O)OC(=O)C1CC(C1)=O
|
|
Name
|
|
|
Quantity
|
153.3 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC=1C(=NC=CN1)CN
|
|
Name
|
|
|
Quantity
|
760 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
1.07 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous layer was removed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was back extracted with EtOAc (1×700 mL, 1×300 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with brine (350 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=2N(C=CN1)C(=NC2)C2CC(C2)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
